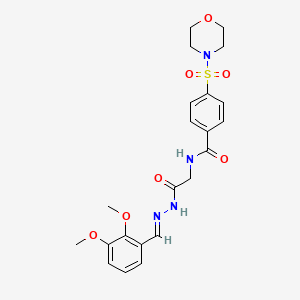

![molecular formula C11H11F3N2O4 B2356800 4-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide CAS No. 727674-57-9](/img/structure/B2356800.png)

4-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide is a chemical compound with the molecular formula C11H11F3N2O4 . It has an average mass of 292.211 Da and a mono-isotopic mass of 292.067078 Da . This compound is a potent and selective agonist (activator) of the potassium K2P channel TASK-3 (KCNK9) .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with a nitro group at the 4-position and a 2,2,2-trifluoroethoxyethyl group attached to the nitrogen atom .

Scientific Research Applications

Crystal Structure Analysis

The chemical has been used in the analysis of crystal structures. For instance, 2-Nitro-N-(4-nitrophenyl)benzamide, a related compound, was synthesized and its crystal structure was determined using single-crystal X-ray diffraction data. The study revealed intricate details about the molecular orientation and intermolecular interactions within the crystal structure, contributing to the understanding of molecular packing patterns and hydrogen bonding in crystalline materials (Saeed, Hussain, & Flörke, 2008).

Radioligand Synthesis

In radiopharmaceutical research, compounds like 4-[18F]fluoro-N-{2-[4-(6-trifluoromethyl-2-pyridinyl)-1-piperazinyl]ethyl}benzamide were synthesized, which could serve as potential radioligands for imaging 5-HT1A receptors in the brain. Such compounds are valuable in neuroscience research for studying brain function and neurological disorders (Vandecapelle et al., 2001).

Polymer Synthesis

The compound has applications in polymer science. For example, new poly(arylene ether amide)s with trifluoromethyl pendent groups were prepared using a nucleophilic nitro displacement reaction involving AB-type monomers, including derivatives of benzamide. These polymers have significant thermal stability and solubility in common organic solvents, making them useful in various industrial applications (Lee & Kim, 2002).

Anion Binding Studies

Anion binding studies involving derivatives of benzamide have revealed significant insights into molecular interactions and binding affinities. For example, tren-based amide receptors with nitro functionalized aryl substitutions were synthesized and their anion binding properties and selectivity in solution were explored. Such studies are crucial in developing sensors and materials for selective ion recognition (Ravikumar, Lakshminarayanan, & Ghosh, 2010).

Drug Stability and Degradation

Research has also focused on the stability and degradation of compounds under various conditions. For instance, 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide, a compound related to benzamide derivatives, was studied under hydrolysis conditions to understand its degradation behavior. Such studies are crucial for drug development and ensuring the stability of pharmaceutical compounds (Santos et al., 2013).

properties

IUPAC Name |

4-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O4/c12-11(13,14)7-20-6-5-15-10(17)8-1-3-9(4-2-8)16(18)19/h1-4H,5-7H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRUGIUWLDAVFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCOCC(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

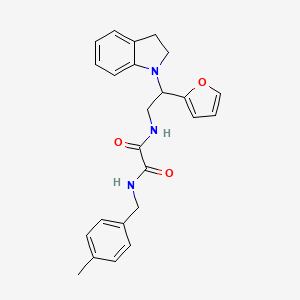

![N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2356717.png)

![9-methoxy-2-methyl-4-[2-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2356720.png)

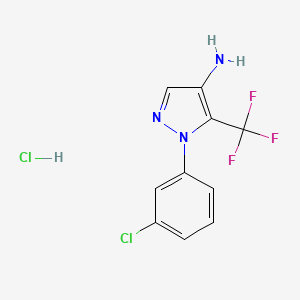

![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2356721.png)

![2-(3,4-dimethylphenyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2356724.png)

![4-[3-(Dimethylamino)phenoxy]benzene-1-carbothioamide](/img/structure/B2356725.png)

![ethyl [4-({2-oxo-2-[(2-thienylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2356727.png)

![Methyl 2-[(3-aminocyclobutyl)-ethylamino]acetate](/img/structure/B2356731.png)

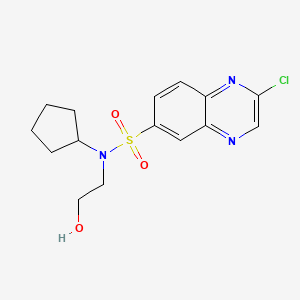

![N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2356732.png)

![methyl 2-(1,6,7-trimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2356733.png)

![2,6-difluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2356738.png)